molecular formula C15H19N5O2 B2921910 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide CAS No. 2097865-12-6

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide

Cat. No.: B2921910
CAS No.: 2097865-12-6
M. Wt: 301.35
InChI Key: OFUXZIJSCSYQSG-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and a morpholine ring. These functional groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyridine and pyrazole rings might be formed using techniques such as cyclization or condensation reactions . The morpholine ring could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyridine, pyrazole, and morpholine) indicates that the molecule may have a rigid and possibly planar structure. The exact 3D structure would depend on the specific spatial arrangement of these rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the pyridine and pyrazole rings might be involved in electrophilic substitution reactions, while the morpholine ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyridine, pyrazole, and morpholine rings might make the compound more polar and potentially increase its solubility in water .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrazolines, another group of compounds with a similar nitrogen-based hetero-aromatic ring structure, have also been reported to have confirmed biological and pharmacological activities .

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially influence the interaction of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide with its targets.

Biochemical Pathways

Similar compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that the physicochemical properties of similar compounds, such as pyrrolidine derivatives, have been modified to improve their pharmacokinetic profile .

Result of Action

Similar compounds such as indole derivatives have been reported to show a broad spectrum of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the spatial orientation of substituents in similar compounds, such as pyrrolidine derivatives, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action environment could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this molecule, it could be interesting to explore its potential applications in various fields, such as medicinal chemistry or material science. Further studies could also investigate its synthesis, properties, and potential biological activities in more detail .

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-15(19-7-9-22-10-8-19)17-5-6-20-12-14(11-18-20)13-1-3-16-4-2-13/h1-4,11-12H,5-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXZIJSCSYQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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